2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
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Overview
Description
(Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound characterized by the presence of a benzofuran core with a fluorobenzylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 3-fluorobenzaldehyde with 6-hydroxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of 2-(3-fluorobenzyl)-6-hydroxybenzofuran.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, (Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(3-fluorobenzylidene)-benzofuran-3(2H)-one: Lacks the hydroxyl group, which may affect its reactivity and applications.
2-(3-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Substitution of fluorine with chlorine can alter the compound’s chemical properties and biological activity.
2-(3-methylbenzylidene)-6-hydroxybenzofuran-3(2H)-one: The presence of a methyl group instead of fluorine can lead to different reactivity and applications.
Uniqueness
(Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is unique due to the presence of both the fluorobenzylidene and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H9FO3 |
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Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9FO3/c16-10-3-1-2-9(6-10)7-14-15(18)12-5-4-11(17)8-13(12)19-14/h1-8,17H |
InChI Key |
CISJJIPWRRRGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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